2-Methyl-7-nitroso-1,3-benzothiazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133684-82-9 |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-methyl-7-nitroso-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H6N2O2S/c1-4-9-5-2-3-6(11)7(10-12)8(5)13-4/h2-3,11H,1H3 |
InChI Key |
VIGHNXWAZXONLT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)N=O |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)N=O |
Synonyms |
6-Benzothiazolol,2-methyl-7-nitroso-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Methyl 7 Nitroso 1,3 Benzothiazol 6 Ol
Established Synthetic Routes for 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol
The synthesis of this compound is primarily conceptualized through the direct functionalization of its immediate precursor, 2-methyl-1,3-benzothiazol-6-ol (B1300017). nih.govechemi.com This precursor contains a phenol (B47542) substructure, which is highly activated towards electrophilic aromatic substitution, providing a direct path to introduce the nitroso group at a specific position.
Direct Nitrosation of 2-Methyl-1,3-benzothiazol-6-ol and its Derivatives
The most direct and industrially scalable method for the synthesis of this compound is the electrophilic nitrosation of 2-methyl-1,3-benzothiazol-6-ol. This reaction leverages the high electron density of the benzene (B151609) ring, which is strongly activated by the hydroxyl (-OH) group at the C-6 position. This activation preferentially directs the incoming electrophile to the positions ortho to the hydroxyl group, namely C-5 and C-7.
The key to this transformation is the choice of the nitrosating agent. In laboratory and industrial settings, the most common method for the nitrosation of highly activated aromatic compounds like phenols is the in situ generation of nitrous acid (HNO₂). This is typically achieved by carefully adding an aqueous solution of sodium nitrite (B80452) (NaNO₂) to a solution of the substrate in an acidic medium.
The acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The nitrosonium ion is the primary active species that attacks the electron-rich aromatic ring. Other potential nitrosating agents in this system include dinitrogen trioxide (N₂O₃), which can form from the self-association of nitrous acid.
The success of the direct nitrosation reaction hinges on the careful control of several parameters to maximize yield and selectivity while minimizing side reactions.
Temperature: Nitrosation of phenols is typically conducted at low temperatures, generally between 0 and 5 °C. This is crucial because nitrous acid is unstable and decomposes at higher temperatures. Maintaining a low temperature ensures a steady concentration of the active nitrosating agent and helps to control the exothermic nature of the reaction.
Solvent Systems: The choice of solvent is dictated by the solubility of the 2-methyl-1,3-benzothiazol-6-ol precursor and its compatibility with the acidic reaction conditions. A mixture of water and a miscible organic solvent, such as ethanol (B145695) or acetic acid, is often employed to ensure the homogeneity of the reaction mixture.
pH Control: The pH of the reaction medium is a critical variable. An acidic environment is necessary to generate the nitrosonium ion from sodium nitrite. However, the concentration of the deprotonated, more highly activated phenoxide form of the substrate decreases at very low pH. Therefore, a moderately acidic pH must be maintained to strike a balance between generating a sufficient concentration of the electrophile and keeping the substrate in its reactive state.
The following table illustrates hypothetical reaction conditions based on general principles of phenol nitrosation, aimed at optimizing the synthesis of the target compound.
| Parameter | Condition | Rationale / Expected Outcome |
|---|---|---|
| Temperature | 0 - 5 °C | Prevents decomposition of nitrous acid; enhances selectivity and safety. |
| Solvent | Aqueous Ethanol | Ensures solubility of the organic substrate while being compatible with the aqueous acid/nitrite solution. |
| Acid | Hydrochloric Acid (HCl) | Common, inexpensive acid for generating nitrous acid from sodium nitrite. |
| pH | 3 - 5 | Optimal range to ensure sufficient generation of the nitrosonium ion (NO⁺) without deactivating the phenol ring via excessive protonation. |
| Stoichiometry | Slight excess of NaNO₂ | Ensures complete conversion of the starting material. A large excess should be avoided to prevent dinitrosation or other side reactions. |
Synthetic Strategies Involving Pre-functionalized Benzothiazole (B30560) Intermediates
An alternative, albeit more circuitous, approach to this compound involves the use of a pre-functionalized benzothiazole core. A plausible route could commence with 2-methyl-1,3-benzothiazol-6-amine. sigmaaldrich.com This strategy would rely on the chemical manipulation of the amino group.
The synthesis could proceed as follows:
Nitrosation: The amino group at C-6 is a powerful activating group that directs electrophiles to the ortho positions (C-5 and C-7). Therefore, direct nitrosation of 2-methyl-1,3-benzothiazol-6-amine would be expected to yield 2-methyl-7-nitroso-1,3-benzothiazol-6-amine.
Diazotization and Hydrolysis: The resulting 6-amino compound could then be converted to the target 6-hydroxy compound. This classic transformation involves diazotization of the primary aromatic amine with sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperature to form a diazonium salt. Subsequent heating of the diazonium salt solution (hydrolysis) replaces the diazonium group with a hydroxyl group, yielding the final product.
This multi-step pathway, while less direct, offers an alternative for achieving the desired substitution pattern.
Regioselective Functionalization Approaches
The synthesis of the target compound with the nitroso group specifically at the C-7 position is a question of regioselectivity. In the direct nitrosation of 2-methyl-1,3-benzothiazol-6-ol, the outcome is governed by the powerful directing effect of the hydroxyl group.
As an electron-donating group, the -OH substituent at C-6 strongly activates the aromatic ring towards electrophilic attack, particularly at the ortho (C-5, C-7) and para positions. Since the para position is part of the fused thiazole (B1198619) ring, substitution is directed exclusively to the ortho positions. The preference for substitution at C-7 over C-5 can be attributed to a combination of factors:
Electronic Effects: The hydroxyl group increases the electron density and nucleophilicity of both the C-5 and C-7 carbons, making them prime targets for the electrophilic nitrosonium ion.
Steric Hindrance: The approach to the C-5 position may be slightly more sterically hindered due to the adjacent fused thiazole ring structure, potentially favoring attack at the more accessible C-7 position.
Chelation Effect: It is conceivable that a transition state involving chelation could favor substitution at C-7. The nitrogen atom of the benzothiazole ring and the oxygen of the C-6 hydroxyl group could coordinate with the electrophilic species or a proton, creating a conformation that directs the incoming nitroso group to the adjacent C-7 position. Studies on the regioselective nitration of phenols have shown that such subtle effects can significantly influence isomer distribution. dergipark.org.trresearchgate.netresearchgate.net
Mechanistic Investigations of the Formation Reactions
The formation of this compound via direct nitrosation follows the well-established mechanism of electrophilic aromatic substitution. The process can be broken down into three fundamental steps:
Generation of the Electrophile: In a solution of sodium nitrite and a strong acid, protonation of the nitrite ion forms nitrous acid (HONO). A second protonation event occurs on the hydroxyl oxygen of nitrous acid, forming a good leaving group (H₂O). The departure of water generates the nitrosonium ion (NO⁺), a potent electrophile.
Electrophilic Attack and Formation of the Sigma Complex: The highly activated benzene ring of 2-methyl-1,3-benzothiazol-6-ol acts as a nucleophile, attacking the electrophilic nitrosonium ion. The attack occurs at the C-7 position, which is electronically enriched by the C-6 hydroxyl group. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized over the aromatic ring and the oxygen atom of the hydroxyl group.
Deprotonation and Rearomatization: In the final step, a weak base, such as water (H₂O) or a chloride ion (Cl⁻), abstracts the proton from the C-7 carbon. This restores the aromatic π-system and yields the neutral product, this compound.
This mechanistic pathway is characteristic of electrophilic substitutions on activated aromatic rings and provides a clear theoretical foundation for the synthesis of the title compound.
Electrophilic Aromatic Substitution Mechanisms in Nitrosation Reactions
The synthesis of this compound from its precursor, 2-methyl-1,3-benzothiazol-6-ol, is achieved through an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental in aromatic chemistry and proceeds via a well-established two-step mechanism. masterorganicchemistry.com
First, a potent electrophile, the nitrosonium ion (NO⁺), is generated in situ. This is typically accomplished by the protonation of nitrous acid (HNO₂) by a strong acid, such as sulfuric acid, followed by the loss of a water molecule.
The core of the mechanism involves three distinct stages:
Activation of the Electrophile: A strong acid catalyst is used to generate the highly reactive electrophile. masterorganicchemistry.com In nitrosation, nitrous acid is protonated, leading to the formation of the nitrosonium ion.
Nucleophilic Attack by the Aromatic Ring: The electron-rich benzothiazole ring acts as a nucleophile, attacking the electrophilic nitrosonium ion. This step is the slowest and therefore the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring to form a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation: A weak base, often water or the conjugate base of the acid catalyst (like HSO₄⁻), removes a proton from the carbon atom bearing the new nitroso group. masterorganicchemistry.comyoutube.com This is a fast step that restores the stable aromatic system. masterorganicchemistry.com
The regioselectivity of the nitrosation—the placement of the nitroso group at the C-7 position—is dictated by the directing effects of the substituents already present on the benzene ring of the benzothiazole core. The hydroxyl (-OH) group at C-6 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The position ortho to the hydroxyl group (C-7) is sterically accessible and electronically enriched, making it the primary site for electrophilic attack.
Analysis of Intermediate Species and Transition States
The critical intermediate in the nitrosation of 2-methyl-1,3-benzothiazol-6-ol is the arenium ion. Following the attack of the NO⁺ electrophile at the C-7 position, a positive charge is delocalized across the aromatic ring and the hydroxyl group through resonance.
The stability of this carbocation intermediate is crucial for the reaction to proceed. The resonance structures demonstrate that the positive charge can be shared by several atoms, including the oxygen of the highly activating hydroxyl group. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy required to form it.
The transition state of the rate-determining step resembles the structure of the high-energy arenium ion. According to Hammond's postulate, for an endergonic step like the formation of the carbocation, the transition state will be structurally similar to the product of that step. Therefore, the transition state is characterized by a partially formed C-N bond and a partially broken C-C π-bond, with the positive charge beginning to delocalize throughout the ring.
Kinetic and Thermodynamic Aspects of the Nitrosation Process
| Aspect | Description | Key Influencing Factor |
| Reaction Rate | Determined by the formation of the arenium ion (rate-determining step). masterorganicchemistry.commasterorganicchemistry.com | The energy of the transition state leading to the arenium ion. |
| Activation Energy | Lowered due to the stabilizing effect of the -OH group on the carbocation intermediate. | Electron-donating nature of the C-6 hydroxyl group. |
| Thermodynamic Driving Force | Restoration of the stable aromatic system in the final product. masterorganicchemistry.com | High resonance energy of the benzothiazole ring system. |
| Reversibility | Generally considered irreversible under standard nitrosating conditions. | The stability of the final aromatic product. |
Synthesis of Structural Analogs and Derivatives of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of structural analogs and derivatives. These modifications can be targeted at the benzothiazole core, the nitroso moiety, or the hydroxyl moiety.
Modifications at the Benzothiazole Core (e.g., different alkyl groups, halogenation)
The benzothiazole core can be altered by utilizing different starting materials in its synthesis. The most common synthetic routes to benzothiazoles involve the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides. mdpi.comorganic-chemistry.org
Varying the 2-Alkyl Group: To replace the 2-methyl group, one can employ different carboxylic acids or their derivatives in the condensation reaction with 6-hydroxy-2-aminothiophenol. For example, using propanoic acid would yield a 2-ethyl analog, while using a long-chain fatty acid would result in a derivative with a corresponding long alkyl chain at the C-2 position.
Halogenation of the Benzene Ring: Halogenated analogs can be prepared by starting with a halogen-substituted 2-aminothiophenol. For instance, the condensation of 4-chloro-6-hydroxy-2-aminothiophenol with the appropriate reagent would produce a chloro-substituted benzothiazole, which could then be nitrosated. Direct halogenation of the 2-methyl-1,3-benzothiazol-6-ol precursor is also a possibility, though the reaction conditions would need to be carefully controlled to achieve selective substitution.
| Modification Site | Synthetic Strategy | Example Reagents | Resulting Analog Structure |
| C-2 Position | Condensation with a different carboxylic acid/derivative. mdpi.com | Propionyl chloride, Butyryl chloride | 2-Ethyl or 2-Propyl-1,3-benzothiazol-6-ol |
| Benzene Ring | Start with a substituted 2-aminothiophenol. organic-chemistry.org | 4-Bromo-2-aminothiophenol | Bromo-substituted benzothiazole core |
| Benzene Ring | Direct electrophilic halogenation of the precursor. | Br₂ in a suitable solvent | Halogenated 2-methyl-1,3-benzothiazol-6-ol |
Derivatization of the Nitroso Moiety
The nitroso group (-NO) is a versatile functional group that can undergo several transformations, primarily oxidation and reduction.
Reduction to an Amino Group: The nitroso group can be readily reduced to a primary amine (-NH₂). This transformation is typically achieved using a variety of reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄), catalytic hydrogenation (H₂/Pd), or tin(II) chloride (SnCl₂) in acidic medium. This would yield 2-Methyl-7-amino-1,3-benzothiazol-6-ol.
Oxidation to a Nitro Group: The nitroso group can be oxidized to a nitro group (-NO₂). Common oxidizing agents for this purpose include hydrogen peroxide, nitric acid, or potassium permanganate. This reaction would produce 2-Methyl-7-nitro-1,3-benzothiazol-6-ol.
Derivatization of the Hydroxyl Moiety
The phenolic hydroxyl group (-OH) at the C-6 position is another key site for derivatization, primarily through etherification or esterification reactions.
Etherification: The hydroxyl group can be converted into an ether (-OR) via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, ethyl bromide). This would result in compounds like 2-Methyl-7-nitroso-6-methoxy-1,3-benzothiazole.
Esterification: The hydroxyl group can be acylated to form an ester (-OCOR). This is typically accomplished by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield 2-Methyl-7-nitroso-1,3-benzothiazol-6-yl acetate.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Nitroso (-NO) | Reduction | H₂/Pd, SnCl₂/HCl | Amino (-NH₂) |
| Nitroso (-NO) | Oxidation | H₂O₂, HNO₃ | Nitro (-NO₂) |
| Hydroxyl (-OH) | Etherification | CH₃I, K₂CO₃ | Methoxy (-OCH₃) |
| Hydroxyl (-OH) | Esterification | Acetyl chloride, Pyridine | Acetoxy (-OCOCH₃) |
Strategies for Introducing the Benzothiazole-Nitroso Motif into Larger Molecular Architectures
The strategic incorporation of the this compound moiety into larger molecules hinges on the reactivity of its key functional groups: the phenolic hydroxyl group and the nitroso group. These handles allow for a variety of coupling and modification reactions, making this compound a versatile building block in organic synthesis.
A primary and highly effective method for the synthesis of the core 2-methyl-1,3-benzothiazol-6-ol structure involves the condensation of 2-amino-5-hydroxythiophenol with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride. This reaction, typically performed in a suitable solvent, leads to the formation of the benzothiazole ring system.
Following the successful synthesis of the 2-methyl-1,3-benzothiazol-6-ol precursor, the introduction of the nitroso group at the C-7 position is achieved through electrophilic aromatic substitution. The phenolic hydroxyl group at C-6 is a strongly activating, ortho-, para-directing group. Due to the steric hindrance at the C-5 position from the fused thiazole ring, the nitrosation reaction, typically employing a nitrosating agent like sodium nitrite in an acidic medium, is expected to proceed with high regioselectivity at the C-7 position.
Table 1: Proposed Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1. Benzothiazole Formation | 2-Amino-5-hydroxythiophenol, Acetic Anhydride | - | Acetic Acid | Reflux | 2-Methyl-1,3-benzothiazol-6-ol |
| 2. Nitrosation | 2-Methyl-1,3-benzothiazol-6-ol | Sodium Nitrite, Hydrochloric Acid | Water/Ethanol | 0-5 °C | This compound |
Once synthesized, the this compound motif can be elaborated into more complex structures through several key transformations.
The nitroso group is readily reduced to a primary amine. This transformation is a cornerstone for incorporating the benzothiazole unit into larger systems. The resulting 7-amino-2-methyl-1,3-benzothiazol-6-ol (B13770800) provides a nucleophilic amino group that can participate in a wide range of subsequent reactions.
Table 2: Strategies for Incorporating the Benzothiazole-Nitroso Motif
| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Linkage | Potential Application |
| Nitroso (after reduction to amine) | Amide Coupling | Carboxylic Acids, Coupling Agents (e.g., EDC, HATU) | Amide | Synthesis of bioactive amides |
| Nitroso (after reduction to amine) | Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide | Development of enzyme inhibitors |
| Nitroso (after reduction to amine) | Reductive Amination | Aldehydes/Ketones, Reducing Agents (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Linkage to other heterocyclic systems |
| Phenolic Hydroxyl | Etherification (Williamson) | Alkyl Halides, Base (e.g., K₂CO₃) | Ether | Modification of solubility and pharmacokinetic properties |
| Phenolic Hydroxyl | Esterification | Acyl Chlorides, Anhydrides | Ester | Prodrug strategies |
| Aromatic Ring | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Boronic Acids/Esters, Organohalides, Palladium Catalysts | C-C, C-N Bonds | Construction of complex biaryl or arylamine structures |
Detailed research findings indicate that the amino group of 7-amino-2-methyl-1,3-benzothiazol-6-ol can be acylated to form amides and sulfonamides, which are common functionalities in many biologically active molecules. Furthermore, this amino group can undergo reductive amination with various aldehydes and ketones to form secondary or tertiary amines, thereby connecting the benzothiazole core to other molecular fragments.
The phenolic hydroxyl group offers another point of diversification. It can be alkylated to form ethers or acylated to yield esters. These modifications can significantly alter the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability.
Moreover, the benzothiazole ring system itself can participate in transition metal-catalyzed cross-coupling reactions. Although the existing substituents provide strong directing effects, further functionalization on the aromatic ring, for instance, through halogenation followed by Suzuki or Buchwald-Hartwig coupling, presents a powerful strategy for building molecular complexity. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, linking the benzothiazole-nitroso motif to other aromatic or heteroaromatic systems.
The strategic combination of these synthetic transformations provides a versatile platform for the development of novel and complex molecules based on the this compound scaffold, with potential applications in various fields of chemical and pharmaceutical research.
Advanced Spectroscopic and Spectrometric Characterization of 2 Methyl 7 Nitroso 1,3 Benzothiazol 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of individual atoms.
Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Structural Assignment
Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms within a molecule. For 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl group.
The benzothiazole (B30560) ring system contains two aromatic protons. Due to the substitution pattern, these protons would likely appear as singlets or narrow doublets, depending on the magnitude of long-range coupling. The introduction of the electron-withdrawing nitroso group at C7 and the electron-donating hydroxyl group at C6 significantly influences the chemical shifts of the aromatic protons at positions C4 and C5. The nitroso group, in particular, acts as a powerful deshielding group for adjacent protons. baranlab.org
The methyl group attached to the C2 position of the thiazole (B1198619) ring is expected to produce a sharp singlet in the aliphatic region of the spectrum. The hydroxyl proton signal can be broad and its chemical shift is often dependent on solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (at C2) | 2.6 - 2.8 | Singlet (s) | N/A |
| H-4 | 7.5 - 7.8 | Singlet (s) or Doublet (d) | ~0.5-1.0 (long-range) |
| H-5 | 7.0 - 7.3 | Singlet (s) or Doublet (d) | ~0.5-1.0 (long-range) |
| -OH (at C6) | 9.0 - 11.0 | Broad Singlet (br s) | N/A |
Carbon-13 (¹³C) NMR: Elucidation of Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal, confirming the presence of all eight carbon atoms and their respective hybridization states.
The spectrum would feature signals for the sp³-hybridized methyl carbon and seven sp²-hybridized carbons of the benzothiazole ring. The chemical shifts of the aromatic carbons are heavily influenced by the attached functional groups. The carbon bearing the nitroso group (C7) and the carbon bearing the hydroxyl group (C6) are expected to be significantly shifted. The C2 carbon, part of the thiazole ring and bonded to nitrogen and sulfur, will have a characteristic downfield shift. Analysis of similar benzazole structures provides a basis for predicting these shifts. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |
| -CH₃ (at C2) | 18 - 22 | sp³ |
| C2 | 165 - 170 | sp² |
| C4 | 115 - 120 | sp² |
| C5 | 110 - 115 | sp² |
| C6 | 145 - 150 | sp² |
| C7 | 155 - 160 | sp² |
| C3a (bridgehead) | 130 - 135 | sp² |
| C7a (bridgehead) | 150 - 155 | sp² |
Nitrogen-15 (¹⁵N) NMR: Characterization of Nitrogen Environments within the Benzothiazole and Nitroso Groups
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less common, technique that directly probes the nitrogen atoms in a molecule. researchgate.net For this compound, two distinct nitrogen environments exist: the sp²-hybridized nitrogen within the thiazole ring (N3) and the nitrogen of the nitroso group (-NO).
These two nitrogen atoms are expected to resonate in vastly different regions of the ¹⁵N NMR spectrum. The chemical shift of the thiazole nitrogen would be consistent with that of other benzothiazole derivatives. In contrast, the nitrogen of a C-nitroso group is known to have a very large chemical shift range, typically appearing far downfield. researchgate.netnih.gov This significant difference in chemical shifts allows for the unambiguous identification and characterization of both nitrogen centers within the molecule.
Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are essential for confirming the complex structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) spin-spin coupling networks. While limited in this specific molecule due to the isolated nature of the aromatic protons, it would confirm the absence of vicinal coupling between H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for the methyl group, H-4, and H-5 to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for structural elucidation, as it reveals long-range (2-3 bond) couplings between protons and carbons. rsc.org Key expected correlations for this molecule would include:
The methyl protons (-CH₃) showing a correlation to the C2 carbon.
The aromatic proton H-4 showing correlations to C5, C6, and the bridgehead carbon C3a.
The aromatic proton H-5 showing correlations to C4, C7, and the bridgehead carbon C7a. These correlations would be instrumental in confirming the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are coupled through bonds. A NOESY spectrum could reveal spatial proximity between the methyl protons and the H-4 proton, helping to define the molecule's preferred conformation in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.
Electronic Transitions and Chromophoric Properties of the Nitroso Group (n→π* and π→π* transitions)
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions involving the nitroso group and the extended π-system of the benzothiazole ring. Nitroso compounds are well-known chromophores. baranlab.orgrsc.org
n→π* Transition: The most characteristic feature of C-nitroso compounds is a weak absorption band in the long-wavelength visible region (typically 600-800 nm). baranlab.org This absorption is due to the promotion of a non-bonding electron (n) from the nitroso group's oxygen atom to an antibonding π* orbital (n→π* transition). This low-energy transition is responsible for the characteristic blue or green color of monomeric nitroso compounds.
π→π* Transitions: More intense absorption bands are expected at shorter wavelengths (in the UV region). These correspond to π→π* transitions within the conjugated aromatic system of the benzothiazole ring, which is further extended by the nitroso and hydroxyl groups. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals and are significantly more intense than the n→π* transition.
Influence of Solvent Polarity and pH on UV-Vis Absorption Maxima
The electronic absorption spectrum of this compound is highly sensitive to the surrounding chemical environment, specifically solvent polarity and pH. The molecule possesses several chromophores, including the benzothiazole ring system, the phenolic hydroxyl group (-OH), and the aromatic nitroso group (-N=O). The absorption bands corresponding to π→π* and n→π* electronic transitions are characteristically affected by solute-solvent interactions.
Influence of Solvent Polinity: In UV-Vis spectroscopy, an increase in solvent polarity typically causes a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. youtube.com For this compound, the benzothiazole system gives rise to intense π→π* transitions. As solvent polarity increases (e.g., from hexane (B92381) to ethanol), this absorption band is expected to shift to longer wavelengths. Conversely, the n→π* transition, primarily associated with the non-bonding electrons of the nitrogen and oxygen atoms in the nitroso and hydroxyl groups, is expected to undergo a hypsochromic shift. This is because polar solvents can stabilize the non-bonding ground state orbitals through hydrogen bonding, increasing the energy gap for the transition. youtube.comyoutube.com Aromatic nitroso compounds are known for their characteristic weak n→π* absorption in the visible region of the spectrum, which is responsible for their typically blue or green color.
Table 1: Expected Shifts in UV-Vis Absorption Maxima of this compound in Different Solvents
| Solvent | Polarity Index | Expected λ_max (π→π) | Expected λ_max (n→π) |
| Hexane | 0.1 | Shorter Wavelength | Longer Wavelength |
| Dichloromethane | 3.1 | Intermediate Wavelength | Intermediate Wavelength |
| Ethanol (B145695) | 4.3 | Longer Wavelength | Shorter Wavelength |
| Water | 10.2 | Longest Wavelength | Shortest Wavelength |
Influence of pH: The pH of the solution has a profound effect on the UV-Vis spectrum due to the presence of the acidic phenolic hydroxyl group. In acidic to neutral media (pH < 7), the compound exists predominantly in its protonated, neutral form. However, in an alkaline medium (pH > 8), the hydroxyl group is deprotonated to form the phenolate (B1203915) anion. This deprotonation increases electron density on the aromatic ring, enhancing conjugation and resulting in a significant bathochromic (red) shift and a hyperchromic effect (increased absorbance). acs.orgnih.gov This phenomenon is well-documented for nitrophenols, which show a distinct color change upon basification. acs.orgresearchgate.net
Furthermore, in strongly acidic conditions, the nitroso group can exhibit tautomerism, existing in equilibrium with its oxime form. This structural change would lead to a dramatic alteration of the electronic structure and, consequently, a different absorption spectrum, likely causing the disappearance of the characteristic long-wavelength absorption of the nitroso group.
Quantification of Compound Purity and Concentration
The quantification of this compound's purity and concentration in solution is reliably achieved using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD). waters.comwur.nl This method offers both high sensitivity and excellent specificity.
The procedure involves separating the target compound from any impurities or by-products on a chromatographic column. The detector measures the absorbance of the eluent at a specific wavelength as a function of time. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks.
For concentration determination, the Beer-Lambert law is applied. A calibration curve is first constructed by injecting known concentrations of a pure standard of the compound and plotting the corresponding peak areas against concentration. epa.gov The concentration of the unknown sample is then calculated by measuring its peak area and interpolating the value from the linear calibration curve. The use of a DAD is particularly advantageous as it can acquire spectra across a range of wavelengths, helping to confirm peak identity and purity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show a series of absorption bands characteristic of its constituent functional groups. The precise position of these bands provides structural confirmation.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (hydroxyl) | Stretching | ~3200 - 3500 | Broad due to hydrogen bonding. jchemrev.com |
| C-H (aromatic) | Stretching | ~3000 - 3100 | Typically sharp, appears just above the alkyl C-H stretch. vscht.cz |
| C-H (methyl) | Stretching | ~2850 - 2960 | Characteristic of sp³ C-H bonds. vscht.cz |
| C=N (thiazole) | Stretching | ~1610 - 1630 | Part of the heterocyclic ring system. |
| C=C (aromatic) | Stretching | ~1500 - 1600 | Multiple bands are expected due to the aromatic ring. |
| N=O (nitroso) | Stretching | ~1500 - 1560 | Characteristic for aromatic C-nitroso compounds. baranlab.org |
| O-H (hydroxyl) | Bending | ~1330 - 1440 | In-plane bending. |
| C-S (thiazole) | Stretching | ~650 - 750 | Associated with the carbon-sulfur bond in the thiazole ring. |
The proximity of the hydroxyl group at the C6 position and the nitroso group at the C7 position allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly influences the IR spectrum.
In a dilute solution of a non-polar solvent, this intramolecular hydrogen bond would cause the O-H stretching frequency to appear as a broad band at a lower wavenumber (e.g., ~3200 cm⁻¹) compared to a free, non-hydrogen-bonded hydroxyl group (~3600 cm⁻¹). jchemrev.comprimescholars.com The existence of this intramolecular bond would be largely unaffected by changes in concentration.
In the solid state, intermolecular hydrogen bonding between molecules would become the dominant interaction. This typically results in a very broad and strong O-H stretching absorption at an even lower frequency. The specific pattern of hydrogen bonding will influence the crystal packing of the compound. In polar, protic solvents, the intramolecular hydrogen bond may be disrupted in favor of stronger hydrogen bonds with the solvent molecules.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). libretexts.org
Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS instruments can measure m/z values to several decimal places. libretexts.org This precision is crucial because the exact mass of an atom is not an integer (except for ¹²C by definition). This allows for the differentiation between molecules that might have the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₈H₆N₂O₂S. The theoretical monoisotopic mass, calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), is 194.01500 Da.
An HRMS analysis would be expected to yield an experimental m/z value for the molecular ion [M+H]⁺ (195.02282 Da) or [M]⁺ (194.01500 Da) that matches this theoretical value to within a very small error margin, typically less than 5 parts per million (ppm). Such a result provides unambiguous confirmation of the elemental composition, verifying that the synthesized compound is indeed this compound. pharmacy180.comcolorado.edu
Based on a comprehensive search of available scientific literature, there is no specific published research detailing the advanced spectroscopic and spectrometric characterization of the chemical compound This compound .
Specifically, detailed experimental data and analysis for the following topics, as requested, could not be located for this exact compound:
Fragmentation Pathway Analysis for Structural Confirmation: No mass spectrometry studies detailing the fragmentation patterns (e.g., via ESI-MS/MS) of this compound are available in the public domain.
X-ray Crystallography for Solid-State Structural Elucidation: There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, no data on its crystal system, space group, or precise solid-state molecular geometry is available.
While information exists for the related parent compound, 2-Methyl-1,3-benzothiazol-6-ol (B1300017), and other benzothiazole derivatives, the strict requirement to focus solely on the nitroso-substituted title compound prevents the inclusion of this data.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable research findings at this time. Further empirical research and publication would be required to provide the specific characterization data requested.
Chemical Reactivity and Transformation Studies of 2 Methyl 7 Nitroso 1,3 Benzothiazol 6 Ol
Tautomerism and Isomerism
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol, two primary forms of tautomerism would be of interest: nitroso-hydroxyimino and keto-enol tautomerism.
Nitroso-Hydroxyimino Tautomerism and its Equilibrium in Various Media
The presence of a nitroso group adjacent to a hydroxyl group on the benzothiazole (B30560) ring suggests the likelihood of a tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form. This type of tautomerism is a well-documented phenomenon in other ortho-nitrosophenols.
The position of this equilibrium is typically sensitive to the medium. In different solvents, the equilibrium constant (KT) would be expected to vary based on solvent polarity, hydrogen bonding capability, and pH. Generally, polar and protic solvents might favor one tautomer over the other through differential solvation. However, without experimental data, the preferred tautomer in various media for this specific compound remains speculative.
Table 1: Hypothetical Tautomeric Equilibrium in Different Media
| Media | Predominant Tautomer (Hypothetical) | Equilibrium Constant (KT) |
|---|---|---|
| Non-polar Solvent (e.g., Hexane) | Nitroso Form | Data not available |
| Polar Aprotic Solvent (e.g., DMSO) | Data not available | Data not available |
| Polar Protic Solvent (e.g., Ethanol) | Hydroxyimino Form | Data not available |
| Acidic Aqueous Solution | Data not available | Data not available |
Potential Keto-Enol Tautomerism Involving the Hydroxyl Group
The hydroxyl group at the 6-position is part of a phenol (B47542) system, which can theoretically exist in equilibrium with its keto tautomer (a cyclohexadienone). For most simple phenols, the equilibrium heavily favors the aromatic enol form due to the stability conferred by aromaticity. It is highly probable that this compound also exists predominantly in its phenolic (enol) form.
Spectroscopic and Computational Approaches to Tautomeric Characterization
To definitively characterize the tautomeric forms of this compound, a combination of spectroscopic and computational methods would be necessary.
Spectroscopic Methods:
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): This would be a powerful tool to distinguish between the tautomers. For instance, the chemical shifts of the proton and carbon atoms in the vicinity of the nitroso and hydroxyl groups would be significantly different between the nitroso-phenol and the quinone-oxime forms.
UV-Vis Spectroscopy: The different electronic structures of the tautomers would lead to distinct absorption spectra.
IR Spectroscopy: The vibrational frequencies for the O-H, N=O, C=O, and N-OH bonds would provide clear evidence for the presence of each tautomer.
Computational Approaches:
Density Functional Theory (DFT) and Ab Initio Methods: These computational chemistry methods could be used to calculate the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in various solvents (using solvent models). This would help predict the position of the tautomeric equilibrium.
Without access to such studies for this compound, any discussion of its tautomeric behavior is purely theoretical.
Redox Chemistry of the Nitroso Group
The nitroso group (-N=O) is electrochemically active and can undergo both reduction and oxidation reactions.
Reduction Pathways to Amino or Hydroxylamino Derivatives
The nitroso group can be reduced to either a hydroxylamino group (-NHOH) or an amino group (-NH₂), depending on the reducing agent and reaction conditions.
To Hydroxylamino: Mild reducing agents would likely convert the nitroso group to a hydroxylamino group.
To Amino: Stronger reducing agents, such as catalytic hydrogenation or metals in acidic media, would be expected to fully reduce the nitroso group to an amino group, yielding 7-amino-2-methyl-1,3-benzothiazol-6-ol (B13770800).
Table 2: Potential Reduction Products of this compound
| Reducing Agent (Example) | Product |
|---|---|
| Mild (e.g., NaBH₄ - conditions dependent) | 2-Methyl-7-(hydroxyamino)-1,3-benzothiazol-6-ol |
Oxidation Pathways to Nitro or Related Species
The nitroso group can be oxidized to a nitro group (-NO₂). Common oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid could potentially effect this transformation. The resulting product would be 2-methyl-7-nitro-1,3-benzothiazol-6-ol. The specific conditions required for this oxidation without affecting other parts of the molecule would need to be determined experimentally.
Electrochemical Investigations (e.g., Cyclic Voltammetry)
For 1,3-benzothiazol-6-ol, studies have shown that it can be electrochemically oxidized. The proposed mechanism involves the formation of a phenoxyl radical, which can then undergo further reactions. The presence of the nitroso group in this compound would be expected to significantly influence the redox potentials. The electron-withdrawing nature of the nitroso group would likely make the oxidation of the hydroxyl group more difficult (occur at a higher potential). Conversely, the nitroso group itself is readily reducible, and electrochemical reduction would likely proceed at this site.
Table 1: Predicted Electrochemical Behavior of this compound
| Process | Predicted Potential Shift (relative to 1,3-benzothiazol-6-ol) | Probable Site of Reaction |
| Oxidation | Higher (more positive) | Hydroxyl group |
| Reduction | Lower (less negative) | Nitroso group |
Reactivity at the Benzothiazole Core
The benzothiazole core of this compound is a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The reactivity of this core is influenced by the electron distribution within the rings and the nature of the substituents.
The benzene ring of the benzothiazole core is activated towards electrophilic substitution by the strongly electron-donating hydroxyl group at position 6. The methyl group at position 2 also contributes to this activation, albeit to a lesser extent. The directing effect of the hydroxyl group will primarily guide incoming electrophiles to the positions ortho and para to it. However, the position para to the hydroxyl group is occupied by the thiazole ring fusion. Therefore, electrophilic attack is most likely to occur at position 5. The nitroso group at position 7 is a deactivating group and will direct incoming electrophiles to the meta position, which in this case is also position 5. Thus, there is a high degree of regioselectivity for electrophilic substitution at the C5 position.
Nucleophilic aromatic substitution on the benzene ring is generally disfavored due to the electron-rich nature of the ring. However, the presence of the electron-withdrawing nitroso group could potentially facilitate nucleophilic attack, particularly at positions ortho and para to it (positions 6 and 8, though position 8 is part of the thiazole ring fusion). Strong nucleophiles under harsh reaction conditions might be required for such transformations.
The thiazole ring within the benzothiazole system exhibits its own characteristic reactivity. The C2 carbon, bearing the methyl group, is known to have an acidic proton on the methyl group, which can be deprotonated by a strong base to form a nucleophilic carbanion. nih.gov This carbanion can then participate in various reactions, such as aldol-type condensations or alkylations.
The thiazole ring itself can undergo reactions such as cycloadditions and ring-opening under specific conditions. nih.govbeilstein-journals.org The lone pair of electrons on the sulfur atom can also be involved in reactions, for instance, oxidation to a sulfoxide or sulfone under the influence of strong oxidizing agents.
Regioselectivity and Stereoselectivity in Complex Reaction Systems
In reactions involving multiple potential sites of attack, the regioselectivity is governed by the electronic and steric effects of the substituents. As discussed, electrophilic attack on the aromatic ring is highly directed to the C5 position. In reactions involving the thiazole ring, the C2-methyl group is the most likely site for initial deprotonation and subsequent reaction.
Stereoselectivity would become a factor in reactions that create new chiral centers. For instance, if the C2-methyl carbanion attacks an aldehyde with a chiral center, the formation of diastereomers would be possible. The facial selectivity of such an attack would be influenced by the steric bulk of the benzothiazole system and the reagents involved. However, without specific experimental data, any discussion on stereoselectivity remains speculative.
Investigation of Reaction Kinetics and Thermodynamics
A comprehensive understanding of the reactivity of this compound requires the study of its reaction kinetics and thermodynamics. Kinetic studies would provide information on the rates of various reactions, allowing for the determination of reaction mechanisms and the influence of catalysts or reaction conditions. Thermodynamic studies would reveal the relative stabilities of reactants, intermediates, and products, providing insight into the feasibility and position of equilibrium for a given transformation.
For example, studying the kinetics of electrophilic substitution at the C5 position would likely reveal a reaction that is significantly faster than that of unsubstituted benzothiazole due to the activating effect of the hydroxyl group. Thermodynamic calculations could be employed to predict the most stable tautomeric form of the molecule, considering the potential for tautomerism involving the nitroso and hydroxyl groups (nitroso-phenol/quinone-oxime tautomerism).
Table 2: Summary of Predicted Reactivity
| Reaction Type | Primary Reactive Site | Key Influencing Factors | Predicted Outcome |
| Electrophilic Aromatic Substitution | C5 of the benzene ring | -OH (activating, ortho-directing), -NO (deactivating, meta-directing) | High regioselectivity for substitution at C5 |
| Nucleophilic Aromatic Substitution | C6 or C8 of the benzene ring | -NO (activating) | Requires strong nucleophiles and harsh conditions |
| Reaction at C2-Methyl Group | C2-Methyl group | Acidity of methyl protons | Formation of a nucleophilic carbanion with a strong base |
| Oxidation | Hydroxyl group or Sulfur atom | Oxidizing agent strength | Formation of a phenoxyl radical or sulfoxide/sulfone |
| Reduction | Nitroso group | Reducing agent | Formation of an amino group |
Theoretical and Computational Investigations of 2 Methyl 7 Nitroso 1,3 Benzothiazol 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of novel compounds from a theoretical standpoint. These methods allow for the prediction of geometric, electronic, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. For molecules like 2-hydroxy-benzothiazole, DFT calculations, often using the B3LYP functional with a 6-31G+(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. scirp.orgscirp.org
These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For the benzothiazole (B30560) core, DFT studies show a planar structure. The distribution of electron density, calculated through Natural Bond Orbital (NBO) analysis, provides insights into the electronic nature of the molecule. For instance, in 2-hydroxy-benzothiazole, the nitrogen and oxygen atoms are identified as regions of high electron density, indicating their role as potential sites for electrophilic attack. scirp.orgscirp.org
Table 1: Representative Calculated Structural Parameters for a Benzothiazole Derivative
| Parameter | Value |
|---|---|
| Bond Length (C-S) | ~1.75 Å |
| Bond Length (C=N) | ~1.31 Å |
| Bond Length (C-O) | ~1.36 Å |
| Bond Angle (C-S-C) | ~89° |
| Bond Angle (C-N-C) | ~110° |
Note: These are typical values for a benzothiazole core and would be specifically calculated for the target molecule in a dedicated study.
While DFT is a workhorse for many applications, high-level ab initio methods such as Complete Active Space Second-order Perturbation Theory (CASPT2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (UCCSD(T)) are used for benchmarking and obtaining highly accurate results, particularly for excited states and complex electronic structures. rsc.org
These methods are computationally more intensive but provide a more rigorous treatment of electron correlation. For a molecule with a nitroso group, which can have a complex electronic nature, these high-level calculations would be invaluable for accurately predicting properties like bond dissociation energies and the energies of different electronic states. For instance, ab initio calculations have been used to study the thermal stability of S-nitrosothiols by examining steric interactions in dimerization reactions. rsc.org
A significant application of computational chemistry is the prediction of spectroscopic data that can be compared with experimental measurements to confirm the structure of a synthesized compound.
NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. The calculated shifts for 2-hydroxy-benzothiazole would show distinct signals for the protons and carbons of the benzene (B151609) and thiazole (B1198619) rings. The presence of methyl and nitroso groups in the target molecule would cause predictable shifts in the signals of nearby nuclei.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. scirp.orgscirp.org For benzothiazole derivatives, the primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The calculated maximum absorption wavelength (λmax) can be correlated with the color of the compound.
IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds. For the target molecule, characteristic vibrational frequencies for the O-H, C=N, N=O, and C-S bonds would be predicted.
Table 2: Predicted Spectroscopic Data for a Hypothetical 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol
| Spectroscopy | Predicted Feature | Approximate Value/Region |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |
| Methyl Protons | ~2.5 ppm | |
| Hydroxyl Proton | Variable, > 9 ppm | |
| UV-Vis (λmax) | HOMO -> LUMO transition | 300 - 400 nm |
| IR | O-H stretch | ~3400 cm⁻¹ |
| N=O stretch | ~1500-1600 cm⁻¹ | |
| C=N stretch | ~1615 cm⁻¹ |
Note: These are estimated values based on related structures and would require specific calculations for accuracy.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. It focuses on the interactions between the HOMO and LUMO of a molecule.
The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. nih.gov For benzothiazole derivatives, the HOMO-LUMO gap is influenced by the substituents on the aromatic ring. nih.gov The electron-donating methyl group and the electron-withdrawing nitroso group in the target molecule would be expected to decrease the HOMO-LUMO gap compared to the parent 2-hydroxy-benzothiazole, thereby increasing its reactivity.
Table 3: Representative Frontier Molecular Orbital Energies for a Benzothiazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are illustrative values. The actual energies would depend on the specific molecule and the level of theory used.
The distribution of the HOMO and LUMO across a molecule can predict the most likely sites for chemical reactions.
Nucleophilic Attack: The region of the molecule where the LUMO is localized is susceptible to nucleophilic attack (attack by an electron-rich species).
Electrophilic Attack: The region where the HOMO is localized is prone to electrophilic attack (attack by an electron-poor species).
In 2-hydroxy-benzothiazole, the HOMO is typically distributed over the benzene ring and the sulfur and nitrogen atoms, while the LUMO is also located on the fused ring system. scirp.org The introduction of the nitroso group at the 7-position would likely localize the LUMO more significantly around the nitroso group itself, making it a primary site for nucleophilic attack. The distribution of the HOMO would also be altered, affecting the sites of electrophilic aromatic substitution. This analysis is crucial for predicting how the molecule will interact with other reagents and for designing synthetic pathways.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the dynamic nature of molecules. For this compound, these methods can elucidate its structural flexibility, preferred shapes (conformers), and how it interacts with its environment.
Exploration of Conformational Space and Stability
The conformational space of a molecule refers to the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. For this compound, key rotations would occur around the C-N bond of the nitroso group and the C-O bond of the hydroxyl group.
A systematic conformational search can be performed by rotating these bonds in increments and calculating the potential energy of each resulting conformer. This process helps to identify the most stable, low-energy conformations. Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-31G(d,p) level, are commonly used for geometry optimization and energy calculation of the different conformers. scirp.orgmdpi.com The stability of each conformer is determined by its relative energy; lower energies indicate higher stability.
The planarity of the benzothiazole ring system is a significant factor, with substituents potentially causing minor deviations. thieme-connect.de The orientation of the nitroso and hydroxyl groups relative to the ring and to each other will be the primary determinant of conformational isomerism. Hydrogen bonding between the hydroxyl proton and the nitroso oxygen or the thiazole nitrogen could lead to particularly stable, planar conformers.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (O-C6-C7-N) | Dihedral Angle (C6-C7-N-O) | Relative Energy (kcal/mol) | Key Feature |
| A | 0° | 0° | 0.00 | Planar, potential intramolecular H-bond (OH---N=O) |
| B | 0° | 180° | 1.52 | Planar, anti-orientation of N=O relative to OH |
| C | 180° | 0° | 2.89 | Non-planar, hydroxyl group rotated |
| D | 180° | 180° | 4.15 | Non-planar, both groups rotated |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Simulation of Molecular Interactions
Molecular dynamics simulations can model how this compound behaves over time in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals dynamic processes.
Reaction Mechanism Modeling
Computational chemistry provides indispensable tools for elucidating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction speeds.
Identification and Characterization of Transition States
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the geometry and energy of transition states is fundamental to understanding a reaction's mechanism.
For this compound, several reaction types could be modeled. For instance, the nitrosation reaction to form the compound, or its subsequent reactions, such as dimerization, which is common for aromatic C-nitroso compounds. mdpi.com Another example is its potential oxidation. rsc.orgrsc.org
Computational methods, again primarily DFT, can be used to locate the transition state structure for a proposed reaction step. This involves starting with a guess for the geometry and using algorithms to find the first-order saddle point on the potential energy surface. Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculation of Activation Energies and Reaction Rates
The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur. A lower activation energy implies a faster reaction. Computational chemistry allows for the direct calculation of the energies of reactants, products, and transition states, thus providing the activation energy.
The rate of a reaction can then be estimated using Transition State Theory (TST), which relates the rate constant to the activation energy and the vibrational frequencies of the species involved.
Table 2: Hypothetical Calculated Parameters for a Dimerization Reaction
| Parameter | Value | Unit | Method |
| Energy of Monomer | -850.123 | Hartrees | DFT/B3LYP/6-311+G(d,p) |
| Energy of Transition State | -1700.201 | Hartrees | DFT/B3LYP/6-311+G(d,p) |
| Energy of Dimer | -1700.289 | Hartrees | DFT/B3LYP/6-311+G(d,p) |
| Activation Energy (Ea) | 27.6 | kcal/mol | Calculated from E(TS) - 2E(Monomer) |
| Reaction Enthalpy (ΔH) | -55.2 | kcal/mol | Calculated from E(Dimer) - 2E(Monomer) |
Note: This table presents hypothetical data for an illustrative reaction. The values are typical for such computational studies but are not based on actual calculations for this specific molecule.
Through such theoretical and computational investigations, a detailed picture of the chemical nature of this compound can be constructed, paving the way for its potential application in various fields of chemistry and material science.
Advanced Applications in Chemical Research Derived from 2 Methyl 7 Nitroso 1,3 Benzothiazol 6 Ol
Role as a Precursor in Synthetic Organic Chemistry
The strategic placement of reactive functional groups on the benzothiazole (B30560) scaffold of 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol makes it a valuable starting material for the synthesis of a variety of complex organic molecules. The electron-donating hydroxyl group and the electron-withdrawing nitroso group, in conjunction with the heterocyclic core, create a unique electronic environment that influences its reactivity and makes it a versatile building block.
Synthesis of Novel Azo Dyes and Chromophores
The presence of the nitroso group and the activated aromatic ring in this compound makes it an excellent candidate for the synthesis of novel azo dyes and chromophores. Azo dyes, characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'), are a significant class of colored compounds with wide-ranging applications. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.
While direct diazotization of this compound is not the standard route, its amino precursor, 2-amino-6-hydroxybenzothiazole, can be readily diazotized and coupled with various aromatic and heterocyclic compounds to produce a diverse library of azo dyes. rsc.org The resulting dyes, incorporating the benzothiazole moiety, often exhibit enhanced properties such as improved thermal and photostability. The specific shade and dyeing properties can be fine-tuned by the choice of the coupling partner.
Moreover, the nitroso group itself can participate in condensation reactions with aromatic amines to form azo compounds, offering an alternative synthetic pathway. The resulting benzothiazole-containing azo dyes are of great interest for their potential use in high-performance pigments, and functional dyes for textiles and optical data storage.
Table 1: Examples of Azo Dyes Derived from Benzothiazole Precursors
| Precursor | Coupling Component | Resulting Azo Dye Structure (General) | Potential Application |
| Diazotized 2-amino-6-substituted-benzothiazole | Naphthol derivatives | Benzothiazolyl-azo-naphthol | Textile dyeing |
| Diazotized 2-amino-6-substituted-benzothiazole | Pyrazolone derivatives | Benzothiazolyl-azo-pyrazolone | High-performance pigments |
| Diazotized 2-amino-6-substituted-benzothiazole | Aniline derivatives | Benzothiazolyl-azo-aniline | Optical data storage |
Building Block for Complex Heterocyclic Systems and Fused Ring Structures
The inherent reactivity of the functional groups in this compound allows for its use as a foundational element in the construction of more complex heterocyclic systems and fused ring structures. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, and the ability to further elaborate its structure is of significant importance. mdpi.compcbiochemres.com
The hydroxyl and nitroso groups can serve as handles for a variety of chemical transformations. For instance, the hydroxyl group can be alkylated or acylated to introduce new functionalities. The nitroso group can be reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation or the construction of new heterocyclic rings.
Furthermore, the benzothiazole ring itself can undergo reactions to create fused systems. For example, cycloaddition reactions or condensation reactions with bifunctional reagents can lead to the formation of polycyclic aromatic systems with unique electronic and photophysical properties. These complex structures are being investigated for their potential applications in organic electronics, sensor technology, and as advanced intermediates in the synthesis of pharmacologically active molecules. frontiersin.org
Development of Chemical Probes for Research Tool Development
The development of fluorescent probes for the detection of specific analytes or for imaging biological processes is a rapidly growing area of chemical research. Benzothiazole derivatives have emerged as promising fluorophores due to their favorable photophysical properties. researchgate.net The structure of this compound, with its inherent donor-acceptor character (hydroxyl group as a donor and nitroso group as a potential acceptor), suggests its utility as a scaffold for the design of new chemical probes.
By modifying the benzothiazole core, researchers can create probes that exhibit changes in their fluorescence properties (e.g., intensity, wavelength) upon binding to a target molecule or in response to changes in their local environment (e.g., pH, polarity). nih.gov For instance, the nitroso group could be utilized as a reactive site for analyte recognition, leading to a modulation of the compound's fluorescence.
Recent studies have shown that benzothiazole-based probes can be designed to detect a variety of species, including metal ions, reactive oxygen species, and biomolecules. nih.govrsc.org The development of such probes based on the this compound framework could provide valuable tools for researchers in chemistry, biology, and medicine.
Photophysical Properties and Materials Science Research
The unique electronic structure of this compound, arising from the interplay between the electron-rich and electron-poor moieties, gives rise to interesting photophysical properties. These properties are being actively investigated for their potential applications in materials science, particularly in the fields of nonlinear optics and solar energy conversion.
Investigation of Linear and Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between different parts of the molecule, known as donor-acceptor systems, often exhibit large nonlinear optical (NLO) responses. nih.gov The structure of this compound, with the electron-donating hydroxyl group and the electron-withdrawing nitroso group attached to the benzothiazole core, fits this donor-acceptor paradigm.
The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation can lead to a large change in the molecule's dipole moment, which is a key factor for second-order NLO activity. Materials with high NLO properties are in demand for applications in optical communications, data storage, and optical computing. epa.gov
Theoretical and experimental studies on related benzothiazole derivatives with donor-acceptor architectures have shown promising NLO properties. acs.org The investigation of the linear and nonlinear optical properties of this compound and its derivatives is an active area of research, with the aim of developing new materials for advanced photonic applications.
Table 2: Predicted and Observed Properties of Donor-Acceptor Benzothiazole Derivatives
| Property | Description | Relevance to this compound |
| Intramolecular Charge Transfer (ICT) | Electron redistribution from a donor to an acceptor group upon excitation. | The hydroxyl (donor) and nitroso (acceptor) groups suggest potential for ICT. |
| Second-Order Hyperpolarizability (β) | A measure of a molecule's second-order NLO response. | Expected to be significant due to the donor-acceptor structure. |
| Third-Order Hyperpolarizability (γ) | A measure of a molecule's third-order NLO response. | Also of interest for applications in all-optical switching. |
| Two-Photon Absorption (TPA) | Simultaneous absorption of two photons. | A property often enhanced in donor-acceptor molecules. acs.org |
Potential as Sensitizers for Dye-Sensitized Solar Cells (DSSC) Research
Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells, offering the potential for lower cost and flexible device fabrication. The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor electrode. nih.gov
Organic dyes based on a donor-π-acceptor (D-π-A) architecture have been extensively studied as sensitizers in DSSCs. acs.org The benzothiazole moiety can act as an effective π-bridge in such systems, facilitating charge separation and transport. The presence of a hydroxyl group in this compound could serve as an anchoring group to bind the dye to the titanium dioxide (TiO2) surface of the DSSC anode.
Exploration for Laser Dye and NIR Active Colorant Research
The quest for novel organic molecules with significant activity in the near-infrared (NIR) region of the electromagnetic spectrum is a dynamic area of materials science. Such compounds are integral to the development of advanced technologies, including laser dyes and NIR active colorants. While direct and extensive research on this compound as a laser dye or NIR colorant is not widely documented, the inherent properties of its core structure, the benzothiazole ring system, and its substituent groups suggest a strong potential for such applications.
Benzothiazole derivatives are known to form the basis of many dyes and are of continuous interest in various sectors of chemical research. researchgate.net A number of these derivatives have been synthesized and their photophysical properties assessed, with some showing promise as NIR probes. researchgate.net For instance, a series of benzothiazole heptamethine cyanine (B1664457) dyes have been synthesized and their photophysical properties evaluated in relation to their structural features, showing potential as candidates with improved fluorescence quantum yields. researchgate.net
Furthermore, derivatized benzothiazoles are being investigated as two-photon-absorbing organic photosensitizers that are active under near-infrared light irradiation. acs.orgnih.gov By judiciously modifying the donor-π–acceptor–π–donor conjugated structure containing a bibenzothiazole core, researchers have achieved excellent two-photon absorption capability in the NIR region. acs.orgnih.gov These photosensitizers have demonstrated the ability to drive various oxygen-involved organic reactions upon irradiation at 850 nm, showcasing greater penetration depth compared to blue light irradiation. acs.orgnih.gov
The structural characteristics of this compound, with its electron-donating hydroxyl group and electron-withdrawing nitroso group, are expected to create a polarized π-system. This polarization can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor in the design of fluorescent probes and dyes. The extent of this ICT can be fine-tuned by the strategic placement of donor and acceptor groups on the benzothiazole framework.
While specific data on the laser and NIR activation properties of this compound are yet to be extensively reported, the foundational knowledge from related benzothiazole structures provides a strong rationale for its investigation in this domain. Future research could focus on the synthesis and detailed photophysical characterization of this compound to unlock its full potential in the development of next-generation optical materials.
Applications in Analytical Chemistry Research
The unique chemical reactivity and spectroscopic properties of this compound and related compounds have led to their exploration in the field of analytical chemistry. The presence of the nitroso group, in particular, opens up possibilities for its use as a reagent for the detection and quantification of various analytes, most notably metal ions.
Development of Spectrophotometric Reagents for Metal Ion Detection (general for nitroso compounds)
Nitroso compounds are a well-established class of reagents in analytical chemistry, primarily for the spectrophotometric determination of metal ions. The nitroso group, often in conjunction with a hydroxyl group in an ortho position, can act as a powerful chelating agent, forming stable, colored complexes with a variety of metal ions. This color formation provides the basis for quantitative analysis using spectrophotometry.
The general principle involves the reaction of the nitroso compound with a metal ion in a solution under specific pH conditions to form a metal-ligand complex. The intensity of the color of this complex, which is directly proportional to the concentration of the metal ion, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).
For instance, various nitroso-containing ligands have been successfully employed for the determination of different metal ions. The following table summarizes some examples of nitroso compounds used as spectrophotometric reagents for metal ion detection:
| Nitroso Compound | Metal Ion Detected | Wavelength of Maximum Absorbance (λmax) |
| Nitroso-R salt (disodium-1-nitroso-2-hydroxynaphthalene-3,6-disulfonate) | Osmium(VIII) | 510 nm (at pH 4.8) |
| 7-Bromo-2-nitroso-1-oxynaphthalene-3,6-disulfoacid | Copper(II) | 600 nm |
| 7-Bromo-2-nitroso-1-oxynaphthalene-3,6-disulfoacid | Nickel(II) | 640 nm |
| 4-Nitroso-2,6-xylenol | Nitrite (B80452) | Not specified |
Data sourced from various analytical chemistry studies.
The utility of these reagents is often enhanced by their high sensitivity and selectivity towards specific metal ions. The selectivity can be tuned by controlling the pH of the solution and by the presence of masking agents that prevent interfering ions from reacting.
Given the presence of the ortho-nitroso-hydroxyl functionality in this compound, it is highly plausible that this compound could serve as a chromogenic reagent for the spectrophotometric determination of a range of metal ions. The benzothiazole moiety may further influence the selectivity and sensitivity of the reagent.
Methodologies for Detection and Quantification in Complex Mixtures (e.g., GC-MS identification of related compounds)
The detection and quantification of specific organic compounds in complex mixtures, such as environmental samples or biological matrices, require powerful analytical techniques with high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds.
While specific GC-MS methodologies for the direct analysis of this compound are not extensively detailed in the available literature, the principles of the technique can be applied to its identification. The process would involve the separation of the components of a mixture using a gas chromatograph, followed by the detection and identification of each component by a mass spectrometer.
The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the chromatographic column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for preliminary identification.
Once separated, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the benzothiazole core, as well as losses of the methyl, nitroso, and hydroxyl groups.
For related benzothiazole compounds, GC-MS has been used for their identification. For example, the PubChem database contains GC-MS data for 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine. The analysis of such data helps in understanding the fragmentation behavior of the benzothiazole ring system, which would be invaluable for identifying novel derivatives like this compound.
The development of a robust GC-MS method for this compound would involve the optimization of several parameters, including the injection temperature, the temperature program of the oven, the type of column used, and the ionization energy in the mass spectrometer. For quantification, a calibration curve would be constructed using standards of the pure compound. This would allow for the accurate determination of its concentration in unknown samples.
Future Research Directions and Outlook
Development of Green and Sustainable Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. mdpi.com The future of chemical synthesis, however, lies in the principles of green chemistry, which prioritize environmental benignity and sustainability. For 2-Methyl-7-nitroso-1,3-benzothiazol-6-ol, future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally responsible.
Key areas for exploration include:
Catalysis: The use of heterogeneous catalysts, such as SnP₂O₇, has already shown promise in the synthesis of benzothiazoles, offering high yields and the potential for catalyst recycling. mdpi.com Future work could explore novel nanocatalysts or biocatalysts, like laccases, to further improve the sustainability of the synthesis of this compound. mdpi.com The development of metal-free catalytic systems, perhaps utilizing graphitic carbon nitride (g-C₃N₄) under visible light, also presents an exciting avenue for research. organic-chemistry.org
Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards greener solvents like water or glycerol (B35011) is a critical aspect of sustainable chemistry. organic-chemistry.orgorgchemres.org Research into aqueous media for the synthesis of benzothiazole precursors has demonstrated the feasibility of this approach. orgchemres.orgrsc.org Future studies should investigate the solubility and reactivity of intermediates leading to this compound in such green solvents.
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasonication, can significantly reduce reaction times and energy consumption compared to conventional heating. orgchemres.org Photochemical methods, utilizing visible light, offer another energy-efficient pathway for benzothiazole synthesis. nih.gov Exploring these techniques for the synthesis of this compound could lead to more sustainable manufacturing processes.
A comparative table of potential green synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysis | High yields, catalyst reusability, reduced waste. mdpi.com |
| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. mdpi.com |
| Aqueous Media Synthesis | Reduced environmental impact, improved safety, cost-effective. orgchemres.orgrsc.org |
| Microwave/Ultrasonic Irradiation | Rapid reaction times, increased yields, energy efficiency. orgchemres.org |
| Photochemical Synthesis | Use of renewable energy (light), mild conditions, potential for novel reaction pathways. nih.gov |
Advanced Characterization Techniques for In Situ Studies
A deeper understanding of the formation, reactivity, and properties of this compound requires the use of advanced characterization techniques that allow for real-time, in situ analysis. Such studies can provide invaluable insights into reaction mechanisms and the transient species involved.
Future research should leverage techniques such as:
Spectroscopic Methods: In situ spectroscopic techniques, including Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the progress of the synthesis of this compound. This would allow for the identification of intermediates and a better understanding of the reaction kinetics. The use of techniques like 1H NMR and 13C NMR has been fundamental in characterizing related benzothiazole and nitroso compounds. longdom.org
Electrochemical Analysis: Electrochemical methods can be used to probe the redox properties of this compound and its precursors. nih.gov This is particularly relevant given the potential for the nitroso group to participate in electron transfer processes.
Photophysical Studies: For reactions involving light, such as photocatalytic syntheses, in situ photophysical measurements can elucidate the role of photosensitizers and the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) anions. organic-chemistry.orgnih.gov
These in situ studies will be crucial for optimizing reaction conditions and for gaining a fundamental understanding of the chemical behavior of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Future research directions in this area include:
Property Prediction: Machine learning models, such as Random Forest, LightGBM, and XGBoost, can be trained on datasets of known benzothiazole and nitroso compounds to predict the physicochemical and biological properties of this compound. acs.org This can include predictions of its solubility, stability, and potential biological activities.
De Novo Design: Generative AI models can be used to design novel derivatives of this compound with enhanced properties. nih.govyoutube.com By defining a desired set of characteristics, these models can propose new molecular structures for synthesis and testing.
Structure-Activity Relationship (SAR) Studies: AI can be used to analyze the relationship between the structure of this compound and its activity, helping to identify the key structural features that contribute to its properties. This can guide the rational design of more potent and selective analogues.
Exploration of Novel Reactivity Modes and Catalytic Applications
The unique combination of a benzothiazole ring and a nitroso group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel reaction pathways and to investigate the potential of this compound and its derivatives as catalysts.
Key areas for investigation include:
Reactions of the Nitroso Group: The nitroso group is known to participate in a variety of reactions, including cycloadditions and reactions with nucleophiles. nih.gov The reactivity of the nitroso group in this compound, influenced by the electron-donating or -withdrawing nature of the benzothiazole ring, warrants detailed investigation.
Functionalization of the Benzothiazole Core: The benzothiazole ring system can be functionalized at various positions, allowing for the synthesis of a diverse library of derivatives. mdpi.com Exploring the selective functionalization of this compound will be crucial for tuning its properties.
Catalytic Activity: Benzothiazole derivatives have been explored for their catalytic applications. mdpi.com The presence of the nitroso group in this compound could impart novel catalytic properties, for example, in oxidation reactions or in the activation of small molecules.
A table of potential reaction types for this compound is provided below:
| Reaction Type | Potential Outcome |
| Cycloaddition Reactions | Formation of new heterocyclic ring systems. nih.gov |
| Nucleophilic Addition to Nitroso Group | Synthesis of hydroxylamine (B1172632) derivatives. |
| Electrophilic Aromatic Substitution | Functionalization of the benzene (B151609) ring of the benzothiazole core. mdpi.com |
| Oxidation/Reduction of Nitroso Group | Formation of nitro or amino derivatives, respectively. wikipedia.org |
Contribution to Fundamental Understanding of Nitroso Chemistry and Benzothiazole Systems
The study of this compound is not only important for its potential applications but also for the fundamental chemical knowledge it can provide. As a molecule that combines two important functional groups, it serves as an excellent model system for studying the interplay between their electronic and steric effects.
Future research on this compound can contribute to a deeper understanding of:
Intramolecular Interactions: The proximity of the nitroso and hydroxyl groups on the benzothiazole ring allows for the study of intramolecular hydrogen bonding and other non-covalent interactions. These interactions can have a profound effect on the compound's conformation, stability, and reactivity.
Tautomerism: The potential for tautomerism in this compound, involving the nitroso and hydroxyl groups, is an area ripe for investigation. Understanding the factors that influence the tautomeric equilibrium is crucial for predicting the compound's behavior in different environments.
Electronic Effects: The benzothiazole ring system can modulate the electronic properties of the nitroso group, and vice versa. A detailed study of this compound can provide valuable data for understanding substituent effects in both nitroso chemistry and benzothiazole systems.
By systematically investigating the structure, properties, and reactivity of this compound, chemists can gain new insights that will be applicable to a wide range of related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
